1-Bromospiro[2.3]hexane-1-carboxylicacid
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Overview
Description
1-Bromospiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H9BrO2 and a molecular weight of 205.05 g/mol . It is characterized by a spirocyclic structure, where a bromine atom is attached to a spiro[2.3]hexane ring system, and a carboxylic acid group is present at the 1-position of the ring .
Scientific Research Applications
1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
According to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Safety and Hazards
The safety data sheet for a similar compound, n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Future Directions
Carboxylic acids are versatile organic compounds with applications in various fields such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of nanoparticles metallic and nanostructures such as carbon nanotubes and graphene . They are also active in organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Preparation Methods
The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.3]hexane and bromine.
Bromination: The spiro[2.3]hexane is subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
Chemical Reactions Analysis
1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH) to form corresponding derivatives.
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes under appropriate conditions.
Comparison with Similar Compounds
1-Bromospiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds such as:
1-Chlorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Fluorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-Iodospiro[2.3]hexane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 1-Bromospiro[2.3]hexane-1-carboxylic acid lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical and biological behavior .
Properties
IUPAC Name |
2-bromospiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCTLPNWXXFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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